molecular formula C18H16Cl2N2O B5598868 5-(2,2-dichlorovinyl)-3-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole

5-(2,2-dichlorovinyl)-3-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole

Cat. No. B5598868
M. Wt: 347.2 g/mol
InChI Key: ZKTVERJNTCOFQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2,2-dichlorovinyl)-3-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as DCPyL and is a potent ligand for prostate-specific membrane antigen (PSMA). The compound has been widely studied for its potential applications in the diagnosis and treatment of prostate cancer.

Mechanism of Action

DCPyL binds to 5-(2,2-dichlorovinyl)-3-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole with high affinity and specificity. 5-(2,2-dichlorovinyl)-3-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole is a transmembrane protein that is overexpressed in prostate cancer cells. The binding of DCPyL to 5-(2,2-dichlorovinyl)-3-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole allows for the selective targeting of prostate cancer cells, which can be visualized using imaging techniques such as positron emission tomography (PET).
Biochemical and Physiological Effects:
DCPyL has been shown to have minimal off-target effects and is well-tolerated in preclinical studies. It has a favorable pharmacokinetic profile, with rapid clearance from non-target tissues and high accumulation in 5-(2,2-dichlorovinyl)-3-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole-expressing tumors.

Advantages and Limitations for Lab Experiments

One of the main advantages of DCPyL is its high specificity for 5-(2,2-dichlorovinyl)-3-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole, which allows for the selective targeting of prostate cancer cells. This makes it a promising candidate for the development of imaging agents and therapeutics for prostate cancer. However, one of the limitations of DCPyL is its relatively complex synthesis, which may limit its widespread use in research.

Future Directions

There are several potential future directions for the use of DCPyL in scientific research. These include:
1. Development of DCPyL-based imaging agents for the early detection of prostate cancer.
2. Development of DCPyL-based therapeutics for the treatment of prostate cancer.
3. Investigation of the use of DCPyL in combination with other therapies for the treatment of prostate cancer.
4. Exploration of the potential use of DCPyL in other types of cancer that express 5-(2,2-dichlorovinyl)-3-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole.
5. Further optimization of the synthesis of DCPyL to improve its accessibility for research purposes.
In conclusion, DCPyL is a promising compound that has gained significant attention in scientific research for its potential applications in the diagnosis and treatment of prostate cancer. Its high specificity for 5-(2,2-dichlorovinyl)-3-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole makes it a promising candidate for the development of imaging agents and therapeutics for prostate cancer. However, further research is needed to fully explore its potential applications and limitations.

Synthesis Methods

The synthesis of DCPyL involves the reaction of 4-methoxyphenylhydrazine with 2,2-dichloroacetaldehyde in the presence of potassium carbonate. This is followed by the reaction of the resulting intermediate with phenylhydrazine and subsequent reduction with sodium borohydride to obtain the final product.

Scientific Research Applications

DCPyL has been extensively studied for its potential applications in the diagnosis and treatment of prostate cancer. It is a highly specific ligand for 5-(2,2-dichlorovinyl)-3-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole, which is overexpressed in prostate cancer cells. This makes it a promising candidate for the development of imaging agents and therapeutics for prostate cancer.

properties

IUPAC Name

3-(2,2-dichloroethenyl)-5-(4-methoxyphenyl)-2-phenyl-3,4-dihydropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N2O/c1-23-16-9-7-13(8-10-16)17-11-15(12-18(19)20)22(21-17)14-5-3-2-4-6-14/h2-10,12,15H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKTVERJNTCOFQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(C2)C=C(Cl)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,2-Dichloroethenyl)-5-(4-methoxyphenyl)-2-phenyl-3,4-dihydropyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.